molecular formula C18H27N3O2 B2493923 4-cyclobutyl-N-(4-ethoxyphenyl)-1,4-diazepane-1-carboxamide CAS No. 2194845-86-6

4-cyclobutyl-N-(4-ethoxyphenyl)-1,4-diazepane-1-carboxamide

Cat. No. B2493923
CAS RN: 2194845-86-6
M. Wt: 317.433
InChI Key: GOFNJNXNLTYXRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-cyclobutyl-N-(4-ethoxyphenyl)-1,4-diazepane-1-carboxamide and its derivatives involves multi-step reactions, typically starting from readily available precursors. Intramolecular cyclization, such as the Fukuyama–Mitsunobu reaction, is a common method for constructing the diazepane ring, providing a key intermediate for further functionalization (Gomi et al., 2012). Additionally, the one-pot pseudo-five-component synthesis offers an efficient route to diazepane derivatives, demonstrating the versatility and potential for diversity-oriented synthesis strategies (Shaabani et al., 2008).

Molecular Structure Analysis

Structural determination, particularly through X-ray crystallography, plays a crucial role in understanding the conformation and stereochemistry of synthesized compounds. For instance, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been characterized, shedding light on the molecular conformation stabilized by intramolecular hydrogen bonding, which is relevant for the analysis of diazepane derivatives (Özer et al., 2009).

Chemical Reactions and Properties

Reactivity studies, such as cycloaddition reactions, are essential for exploring the chemical versatility of the diazepane ring system. The [2+4] and [6+4] type cycloaddition reactions of diazepine derivatives with benzoquinone highlight the reactive nature and potential for further chemical transformations (Saito et al., 1986).

properties

IUPAC Name

4-cyclobutyl-N-(4-ethoxyphenyl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-2-23-17-9-7-15(8-10-17)19-18(22)21-12-4-11-20(13-14-21)16-5-3-6-16/h7-10,16H,2-6,11-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFNJNXNLTYXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCCN(CC2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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